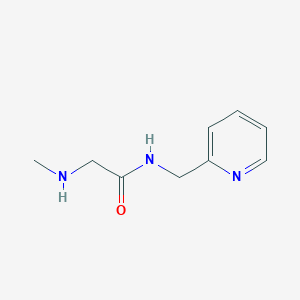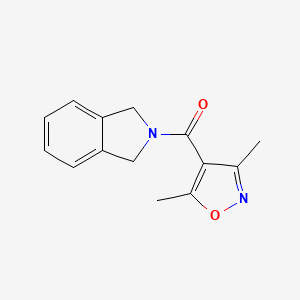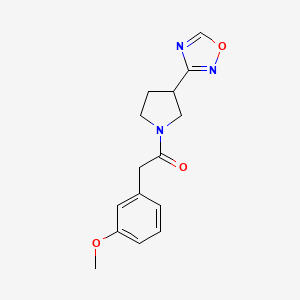
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (PTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It can inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of AKT, and activate caspase-3. 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can also inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
实验室实验的优点和局限性
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its biological effects. It can be synthesized using various methods, and its purity can be easily assessed using analytical techniques such as high-performance liquid chromatography (HPLC). However, one limitation of 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Another area of research is the investigation of the potential therapeutic applications of 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the development of 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine analogs with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
合成方法
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be synthesized using different methods, including the reaction of 3-acetyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with piperidine and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Another method involves the reaction of 3-acetyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with piperidine and thionyl chloride (SOCl2) followed by the reaction with hydroxylamine hydrochloride.
科学研究应用
3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it can induce apoptosis in cancer cells by inhibiting the activity of protein kinase B (AKT) and activating caspase-3. 3-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
属性
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-6-8(15)9(16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIBATDJPRNJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)
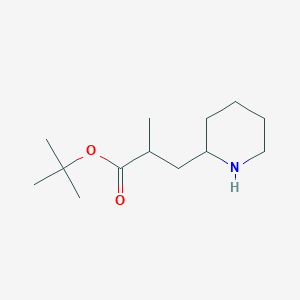

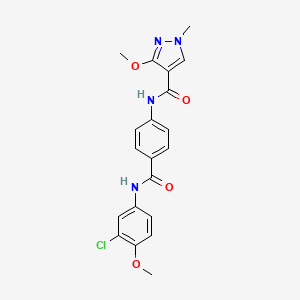


![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
